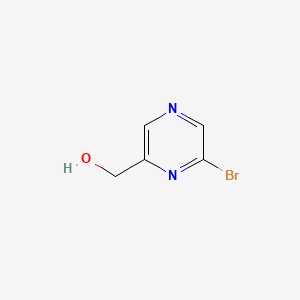

(6-Bromopyrazin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromopyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-2-7-1-4(3-9)8-5/h1-2,9H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGVAOOCCFASML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743926 | |

| Record name | (6-Bromopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209458-06-9 | |

| Record name | 6-Bromo-2-pyrazinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1209458-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromopyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromopyrazin-2-yl)methanol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

(6-Bromopyrazin-2-yl)methanol is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique arrangement of a bromine atom and a hydroxymethyl group on the pyrazine core provides two distinct points for chemical modification, making it a versatile intermediate for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and potential applications in medicinal chemistry.

Core Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its fundamental properties can be established. Further empirical determination is recommended for precise characterization.

| Property | Data | Source |

| CAS Number | 1209458-06-9 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, DMSO | Inferred |

| Purity | Commercially available up to 95% | [1] |

Spectral Data:

-

¹H NMR: Spectral data is available and can be used to confirm the structure of the molecule.[2] Key expected signals would include peaks corresponding to the pyrazine ring protons and the methylene protons of the hydroxymethyl group.

Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the electrophilic nature of the brominated pyrazine ring and the nucleophilic character of the primary alcohol. These features allow for a range of chemical transformations, making it a key intermediate in the synthesis of diverse molecular scaffolds.

The Pyrazine Core: A Hub for Cross-Coupling Reactions

The bromine atom on the pyrazine ring is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[3][4][5] These reactions are instrumental in building the complex aromatic systems often found in biologically active molecules.

Suzuki-Miyaura Coupling: This reaction is widely used to form a new carbon-carbon bond by coupling the bromopyrazine with an organoboron reagent, such as a boronic acid or ester.[3][4][5] This is a highly versatile method for introducing aryl or heteroaryl substituents at the 6-position of the pyrazine ring. A key application of this methodology is in the synthesis of kinase inhibitors.[6]

Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide variety of amine functionalities. This is particularly relevant in medicinal chemistry, as nitrogen-containing heterocycles are prevalent in drug molecules.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the bromopyrazine and a terminal alkyne, providing a route to acetylenic derivatives which can be further functionalized.

The Hydroxymethyl Group: A Site for Functionalization

The primary alcohol of the hydroxymethyl group offers another avenue for chemical modification.

-

Oxidation: The alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing a handle for further reactions such as reductive amination or amide bond formation.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modify the compound's physicochemical properties, such as lipophilicity and metabolic stability.

-

Halogenation: The alcohol can be converted to a more reactive leaving group, such as a halide, to facilitate nucleophilic substitution reactions.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The pyrazine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The 2,6-disubstituted pyrazine motif, in particular, has been explored for the development of potent and selective inhibitors of various kinases, including Casein Kinase 2 (CSNK2A).[6]

This compound is a valuable precursor for the synthesis of such inhibitors. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize potency and selectivity. The hydroxymethyl group can be modified to fine-tune the pharmacokinetic properties of the final compound.

A notable example from the literature involves the synthesis of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors, where a related 2-chloro-6-bromopyrazine was utilized in a Suzuki coupling reaction.[6] This highlights the utility of the 6-halo-2-substituted pyrazine scaffold in generating potent kinase inhibitors.

Experimental Protocols

General Synthesis of this compound (Hypothetical):

A plausible synthetic route would involve the reduction of a corresponding pyrazine-2-carboxylic acid or its ester.

-

Starting Material: 2-bromo-6-methylpyrazine.

-

Oxidation: The methyl group can be oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., KMnO₄ or SeO₂).

-

Esterification (Optional): The resulting carboxylic acid can be converted to its methyl or ethyl ester.

-

Reduction: The carboxylic acid or ester is then reduced to the primary alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF).

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.

General Protocol for a Suzuki-Miyaura Coupling Reaction:

The following is a general procedure for the Suzuki coupling of an aryl bromide, which can be adapted for this compound.

-

Reaction Setup: To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizing Synthetic and Signaling Pathways

To illustrate the logical flow of synthesis and the biological context of pyrazine-based inhibitors, the following diagrams are provided.

Caption: Plausible synthetic route to this compound.

Caption: Reactivity map of this compound.

Caption: Mechanism of action for pyrazine-based CSNK2A inhibitors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. This compound(1209458-06-9) 1H NMR spectrum [chemicalbook.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (6-Bromopyrazin-2-yl)methanol (CAS No. 1209458-06-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Bromopyrazin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Properties and Data

This compound is a substituted pyrazine derivative. The presence of a bromine atom and a hydroxymethyl group makes it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and nucleophilic substitutions. These functionalities are pivotal in the synthesis of more complex molecules with potential therapeutic applications.

Table 1: Physicochemical and Spectral Data for this compound

| Property | Value | Reference |

| CAS Number | 1209458-06-9 | [1] |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

| MDL Number | MFCD14702702 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| SMILES Code | OCC1=CN=CC(Br)=N1 |

Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and MS are often available from suppliers upon request.[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the functionalization of a pre-existing pyrazine ring. One plausible, though not explicitly detailed in publicly available literature for this specific molecule, synthetic pathway would involve the oxidation of a corresponding methylpyrazine or the reduction of a pyrazine-2-carboxylic acid derivative.

Hypothetical Experimental Protocol: Synthesis of this compound from 2-Bromo-6-methylpyrazine

This proposed synthesis involves the oxidation of the methyl group of 2-bromo-6-methylpyrazine.

Materials:

-

2-Bromo-6-methylpyrazine

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-6-methylpyrazine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

-

Add selenium dioxide (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically several hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove solid byproducts (elemental selenium).

-

Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are integral to the development of numerous therapeutic agents due to their wide range of biological activities.[2] this compound serves as a valuable scaffold for the synthesis of novel compounds with potential applications in various disease areas. The bromine atom provides a handle for introducing diverse substituents via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methanol group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups for further derivatization.

This versatility allows for the exploration of a broad chemical space in the search for new drug candidates. The pyrazine core itself is found in several clinically used drugs, highlighting its importance as a pharmacophore.[2]

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound.

Caption: A potential synthetic route for this compound.

Role in Drug Discovery Workflow

This diagram outlines the typical workflow where this compound is utilized as a building block in a drug discovery program.

Caption: The role of this compound in a drug discovery pipeline.

References

(6-Bromopyrazin-2-yl)methanol molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the molecular structure, formula, and key physicochemical properties of (6-Bromopyrazin-2-yl)methanol. This compound is a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics.

Core Molecular Information

This compound is a heterocyclic compound featuring a pyrazine ring substituted with a bromine atom and a hydroxymethyl group. Its unique structure makes it an important intermediate for introducing the pyrazine moiety into larger, more complex molecules.

Molecular Structure

The molecular structure of this compound consists of a central pyrazine ring. A bromine atom is attached at the 6-position, and a methanol group (-CH₂OH) is bonded to the 2-position of the ring.

Caption: Molecular structure of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| CAS Number | 1209458-06-9 | [1] |

| Purity | 95% | [1] |

Experimental Protocols

Logical Workflow for Synthesis (Hypothetical)

The following diagram illustrates a generalized, hypothetical workflow for a multi-step synthesis that could potentially be adapted for the production of this compound.

Caption: Hypothetical synthetic workflow for this compound.

References

Spectroscopic Profile of (6-Bromopyrazin-2-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (6-Bromopyrazin-2-yl)methanol, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceutical compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents logical workflows for spectroscopic analysis. While specific experimental data from a single, unified source is not publicly available, this guide consolidates predicted and typical spectroscopic characteristics based on the compound's structure and data from analogous compounds.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine ring, the methylene protons of the methanol group, and the hydroxyl proton. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the bromine atom.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrazine H (position 3) | 8.5 - 8.7 | Singlet (s) | N/A |

| Pyrazine H (position 5) | 8.6 - 8.8 | Singlet (s) | N/A |

| Methylene (-CH₂OH) | 4.7 - 4.9 | Singlet (s) or Doublet (d) | If coupled to OH |

| Hydroxyl (-OH) | Variable (e.g., 2.0 - 4.0) | Singlet (s, broad) | N/A |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the four distinct carbon atoms in the pyrazine ring and one for the methylene carbon. The carbon attached to the bromine atom will be significantly influenced by its electronegativity.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyrazine C-Br | 140 - 145 |

| Pyrazine C-CH₂OH | 155 - 160 |

| Pyrazine C-H (adjacent to N) | 145 - 150 |

| Pyrazine C-H (adjacent to C-Br) | 142 - 147 |

| Methylene (-CH₂OH) | 60 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (pyrazine ring) | 1550 - 1600 | Medium |

| C=C Stretch (pyrazine ring) | 1400 - 1500 | Medium |

| C-O Stretch (primary alcohol) | 1000 - 1050 | Strong |

| C-Br Stretch | 500 - 600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| Parameter | Expected Value (m/z) | Notes |

| Molecular Ion [M]⁺ | 188 & 190 | Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. |

| [M+H]⁺ | 189 & 191 | Commonly observed in soft ionization techniques like ESI. |

| Major Fragments | 109, 81 | Loss of Br (m/z 79/81) and subsequent fragmentation of the pyrazinylmethanol cation. |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

A general procedure for obtaining NMR spectra of pyrazine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A higher number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-180 ppm).

-

Infrared (IR) Spectroscopy

A standard method for obtaining the IR spectrum of a solid aromatic compound is the KBr pellet technique:

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Record the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample holder to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

A general procedure for obtaining the mass spectrum of a heterocyclic compound is as follows:

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol, acetonitrile) for techniques like Electrospray Ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization method that provides detailed fragmentation patterns. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: Scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak(s) and analyze the fragmentation pattern to confirm the structure. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed.

Visualization of Workflows

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Characterization.

Structural Relationship of Spectroscopic Data

This diagram illustrates how the different spectroscopic techniques probe specific aspects of the molecular structure of this compound.

An In-depth Technical Guide to the Solubility of (6-Bromopyrazin-2-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of (6-Bromopyrazin-2-yl)methanol

Understanding the basic physicochemical properties of a compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrN₂O | [1] |

| Molecular Weight | 189.01 g/mol | [1] |

| CAS Number | 1209458-06-9 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 102-105°C | [2] |

Note: The appearance and melting point data are for the similar compound (6-Bromopyridin-2-yl)methanol and are provided as an estimation.

Qualitative Solubility Data

While quantitative data is sparse, qualitative solubility information for the structurally similar compound, (6-Bromopyridin-2-yl)methanol, offers valuable insights into solvent selection for this compound.

| Solvent | Qualitative Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | Soluble | [2] |

| Methanol | Soluble | [2] |

| Water | Slightly Soluble | [2] |

This information suggests that polar aprotic and polar protic solvents are likely to be effective in dissolving this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for various stages of drug development.[3][4] Several established methods can be employed, broadly categorized as "excess solid" and "excess solvent" techniques.[5]

3.1. General Principle: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The presence of polar functional groups, such as the hydroxyl and pyrazine nitrogen atoms in this compound, suggests a degree of polarity.

3.2. Thermodynamic (Equilibrium) Solubility Measurement

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. The shake-flask method is a traditional and reliable technique for its determination.[6]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate. Common analytical techniques for quantification include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method.[5][7]

-

UV-Vis Spectroscopy: A simpler method, suitable if the compound has a chromophore and no interfering substances are present.[7]

-

Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the residual solid.

-

3.3. Kinetic Solubility Measurement

Kinetic solubility testing is a higher-throughput method often used in early drug discovery to assess the solubility of compounds that are initially dissolved in an organic solvent, typically DMSO.[3]

Protocol: Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like DMSO.

-

Serial Dilution: Introduce a small aliquot of the stock solution into an aqueous buffer or the desired organic solvent. This is often done in a multi-well plate format.

-

Precipitation Measurement: The precipitation of the compound is monitored over time at various concentrations. Nephelometry, which measures scattered light from suspended particles, is a common detection method.[4]

-

Data Analysis: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

Caption: A logical workflow for determining the thermodynamic and kinetic solubility of a pharmaceutical compound.

This guide provides the foundational knowledge and experimental frameworks for researchers to determine the solubility of this compound in relevant organic solvents. The resulting data will be instrumental in advancing the development of new chemical entities.

References

Synthesis and Characterization of Novel Pyrazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of novel pyrazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Pyrazine and its derivatives are integral components in a wide array of applications, from flavor and fragrance agents to crucial pharmacophores in drug development, exhibiting diverse biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines key synthetic methodologies, detailed experimental protocols, and advanced characterization techniques. All quantitative data is presented in structured tables for comparative analysis, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Synthetic Strategies for the Pyrazine Ring

The construction of the pyrazine core can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, the Gutknecht pyrazine synthesis, and methods for producing functionalized pyrazines such as aminopyrazine derivatives.

Condensation of 1,2-Dicarbonyls with 1,2-Diamines

A straightforward and widely used method for synthesizing pyrazines is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine.[1][3] This approach allows for the synthesis of a diverse range of substituted pyrazines. A greener, one-pot synthesis has been developed that proceeds at room temperature, offering high yields and avoiding the need for expensive catalysts or harsh reaction conditions.[1]

Gutknecht Pyrazine Synthesis

The Gutknecht synthesis, a classical method, involves the self-condensation of α-amino ketones to form dihydropyrazines, which are subsequently oxidized to the corresponding pyrazines.[4][5] The α-amino ketones are often generated in situ from α-oximino ketones.[4]

Synthesis of Aminopyrazine Derivatives

Aminopyrazine derivatives are particularly important in medicinal chemistry.[6] These can be synthesized through various methods, including the amination of halopyrazines or the functional group transformation of pyrazine carboxylic acids.[6][7] Microwave-assisted synthesis has been shown to be an efficient method for the aminolysis of pyrazine esters to yield N-substituted 3-aminopyrazine-2-carboxamides.[6]

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of representative pyrazine derivatives.

Protocol 1: One-Pot Synthesis of 2,5-Diphenylpyrazine via Condensation

This protocol describes a cost-effective and environmentally benign method for the synthesis of 2,5-diphenylpyrazine from benzil and ethylenediamine.[1]

Materials:

-

Benzil

-

Ethylenediamine

-

Aqueous methanol

-

Potassium tert-butoxide (t-BuOK)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate for elution

Procedure:

-

In a 50 mL round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 mL of aqueous methanol.

-

Stir the solution with a magnetic stirrer to ensure homogeneity.

-

To this solution, add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).

-

Continue stirring at room temperature until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 2: Synthesis of N-Benzyl-3-aminopyrazine-2-carboxamide

This protocol details the synthesis of an N-substituted aminopyrazine derivative using a microwave-assisted method.[6]

Materials:

-

3-Aminopyrazine-2-carboxylic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃)

-

Substituted benzylamine

-

Ammonium chloride (NH₄Cl)

Procedure: Step 1: Esterification

-

Cool a solution of 3-aminopyrazine-2-carboxylic acid (15.8 mmol) in 250 mL of methanol to 0 °C.

-

Slowly add 3.2 mL of concentrated H₂SO₄.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Pour the mixture into 27 mL of water and neutralize to pH 7 with NaHCO₃.

-

Filter the resulting precipitate to obtain methyl 3-aminopyrazine-2-carboxylate.

Step 2: Aminolysis (Microwave-assisted)

-

In a microwave reactor tube, combine the methyl 3-aminopyrazine-2-carboxylate from the previous step, the desired substituted benzylamine, and a catalytic amount of NH₄Cl in methanol.

-

Irradiate the mixture in the microwave reactor at 130 °C for 40 minutes with a power of 90 W.

-

After cooling, purify the product by appropriate methods such as crystallization or chromatography.

Characterization of Pyrazine Derivatives

The synthesized pyrazine derivatives are characterized using a variety of spectroscopic techniques to confirm their structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural elucidation of pyrazine derivatives.[8] The chemical shifts of the protons and carbons in the pyrazine ring are influenced by the nature and position of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[9][10][11] The fragmentation can provide valuable information about the structure of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in the pyrazine derivatives.[12][13][14] Characteristic stretching and bending vibrations can confirm the presence of groups such as C=N, C-H, and other substituent-specific functionalities.

Data Presentation

The following tables summarize the quantitative data for a selection of synthesized pyrazine derivatives.

Table 1: Synthesis Yields of Various Pyrazine Derivatives

| Entry | 1,2-Dicarbonyl | 1,2-Diamine | Product | Yield (%) | Reference |

| 1 | Benzil | Ethylenediamine | 2,5-Diphenylpyrazine | 92 | [1] |

| 2 | 2,3-Butanedione | Ethylenediamine | 2,3,5,6-Tetramethylpyrazine | 85 | [15] |

| 3 | Glyoxal | 1,2-Propanediamine | 2-Methylpyrazine | 78 | [15] |

| 4 | Phenylglyoxal | Ethylenediamine | 2-Phenylpyrazine | 88 | [16] |

Table 2: Spectroscopic Data for Selected Pyrazine Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) | Reference |

| 2,5-Diphenylpyrazine | 9.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H) | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 | 232 (M⁺) | [17] |

| 2,5-bis(4-Chlorophenyl)pyrazine | 8.91 (s, 2H), 8.04-8.06 (m, 4H), 7.47-7.49 (m, 4H) | 150.5, 139.7, 136.3, 134.6, 129.3, 128.2 | 300 (M⁺) | [17] |

| 2,5-Di-p-tolylpyrazine | 8.89 (s, 2H), 8.03 (d, 4H), 7.31 (d, 4H), 2.42 (s, 6H) | 151.5, 140.0, 139.2, 133.8, 129.7, 126.9 | 260 (M⁺) | [17] |

| 3-Amino-N-phenylpyrazine-2-carboxamide | 9.81 (bs, 1H), 8.21 (d, 1H), 7.87 (d, 1H), 7.71 (dd, 2H), 7.30-7.37 (m, 2H), 7.17-7.15 (m, 1H) | 163.9, 155.4, 147.1, 137.4, 131.5, 126.2, 124.4, 129.1, 119.8 | 215 (M+H)⁺ |

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and biological signaling pathways relevant to pyrazine derivatives.

Caption: General experimental workflow for the synthesis and characterization of pyrazine derivatives.

Caption: Inhibition of the NF-κB signaling pathway by certain pyrazine derivatives.[18][19]

Caption: Inhibition of the MAPK/ERK signaling pathway by pyrazine-based kinase inhibitors.[20][21]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Gutknecht Pyrazine Synthesis [drugfuture.com]

- 6. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. article.sapub.org [article.sapub.org]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ijbpas.com [ijbpas.com]

- 17. rsc.org [rsc.org]

- 18. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Ascending Role of Brominated Pyrazines in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a nitrogen-containing six-membered aromatic heterocycle, is a cornerstone in the development of therapeutic agents, with several pyrazine-containing drugs approved by the FDA.[1] The introduction of a bromine atom to the pyrazine ring has emerged as a powerful strategy in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide delves into the burgeoning field of brominated pyrazine compounds, exploring their synthesis, diverse biological activities, and underlying mechanisms of action, with a focus on their potential applications in oncology, infectious diseases, and neuroscience.

Synthesis of Brominated Pyrazine Compounds

The synthesis of brominated pyrazine derivatives often involves direct bromination of a pyrazine precursor or the use of a brominated starting material in a multi-step synthesis. A common strategy involves the use of N-bromosuccinimide (NBS) for the bromination of aminopyrazines.

General Procedure for Bromination of 2-Aminopyrazine

A solution of 2-aminopyrazine in a suitable solvent, such as dichloromethane or acetonitrile, is treated with N-bromosuccinimide. The reaction can be carried out at room temperature or with heating, sometimes under microwave irradiation to accelerate the reaction. The product, 2-amino-5-bromopyrazine, can then be isolated and purified using standard techniques like column chromatography.

Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives

A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, which has shown promising biological activity.[2]

Experimental Protocol:

-

Step 1: Amide Formation: Pyrazine-2-carboxylic acid is reacted with 4-bromo-3-methylaniline in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[2]

-

Step 2: Suzuki Coupling: The resulting brominated pyrazine compound can be further functionalized via Suzuki coupling. The N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide is reacted with various aryl boronic acids in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a base (e.g., potassium phosphate) in a solvent mixture like 1,4-dioxane and water. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).[2]

Applications in Oncology

Brominated pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

Kinase Inhibition

Protein kinases are key regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development.[3] Pyrazine-based compounds have been identified as potent kinase inhibitors, and bromination can enhance their activity.

-

Aurora Kinase Inhibitors: Imidazo[1,2-a]pyrazine derivatives have been investigated as inhibitors of Aurora kinases, which are critical for cell division.[4]

-

TrkA Inhibitors: A computational screen identified a pyrazine-based pharmacophore as a novel inhibitor of Tropomyosin receptor kinase A (TrkA), a driver of tumor growth.[5]

-

JAK/STAT Pathway Inhibition: New pyrazine derivatives have been shown to trigger mitochondria-associated apoptosis in cancer cells and suppress the phosphorylation of STAT3, a key component of the JAK/STAT signaling pathway.[6]

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyrazoline-coumarin hybrid | SGC-7901 (gastric cancer) | 2.69 µg/mL | Telomerase inhibition | Not specified in provided text |

| N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide | Various pathogenic bacteria and fungi | Significant antimicrobial activity | Not specified | [7] |

| Imidazo[1,2-a]pyridine derivative 12b | Hep-2, HepG2, MCF-7, A375 | 11, 13, 11, 11 | Not specified | [7] |

| Gilteritinib (pyrazine-2-carboxamide) | - | FLT3: 0.29 nM, AXL: 0.73 nM | FLT3/AXL inhibitor | [3] |

| Erdafitinib (quinoxaline derivative) | - | FGFR1: 1.2 nM, FGFR2: 2.5 nM, FGFR3: 3 nM, FGFR4: 5.7 nM | pan-FGFR inhibitor | [3] |

| Pyrido[3,4-b]pyrazine derivative | MiaPaCa-2 (pancreatic cancer) | 25 nM | RET kinase inhibitor | [3] |

Signaling Pathways in Cancer

Brominated pyrazines can modulate key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. Pyrazine derivatives have been developed as inhibitors of this pathway.[8]

-

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of inflammatory responses and is often constitutively active in cancer cells, promoting their survival and proliferation. Some pyrazine compounds have been shown to inhibit the NF-κB pathway.[8]

Experimental Workflow: Cell Viability Assay (MTT Assay)

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of pyrazine-based TrkA inhibitors: design, synthesis, evaluation, and computational modeling studies - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo | CoLab [colab.ws]

- 7. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Pyrazine Scaffold: A Technical Guide to the Discovery of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, represents a cornerstone in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged structure in the design of novel therapeutic agents.[2] Pyrazine derivatives are prevalent in nature and are core components of several FDA-approved drugs, including Bortezomib (anticancer), Pyrazinamide (anti-tuberculosis), and Amiloride (diuretic).[3][4][5] This versatility has spurred extensive research, revealing a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][6][7][8]

This technical guide provides an in-depth exploration of the discovery of bioactive molecules built upon the pyrazine scaffold. It consolidates quantitative data on their biological activities, details key experimental protocols for their synthesis and evaluation, and visualizes the critical pathways and workflows involved in their development.

Synthesis of the Pyrazine Core

The construction of the pyrazine ring is a fundamental step in developing novel derivatives. A variety of synthetic methods exist, but one of the most direct and classical routes is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[9][10] This approach allows for the creation of diverse, substituted pyrazines by varying the substituents on both reactants.[11]

This protocol describes the synthesis of a substituted pyrazine from an α-amino amide and a 1,2-dicarbonyl compound, a versatile method for generating functionalized pyrazine derivatives.[9]

Materials:

-

2-Aminopropanediamide (or other α-amino amide)

-

1,2-Dicarbonyl compound (e.g., Benzil, Glyoxal)

-

95% Aqueous Ethanol

-

12.5 N Aqueous Sodium Hydroxide Solution

-

Standard laboratory glassware (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve the 1,2-dicarbonyl compound (1.0 eq.) in 95% aqueous ethanol.

-

Addition of Amine: Add the 2-aminopropanediamide (1.0 eq.) to the solution and stir the mixture.

-

Base Addition: Slowly add the aqueous sodium hydroxide solution (2.0 eq.) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 2-3 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath to facilitate the precipitation of the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash it with cold ethanol to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent to yield the final pyrazine derivative.[9]

Biological Activities of Pyrazine Derivatives

The structural versatility of the pyrazine scaffold has led to the discovery of compounds with a wide array of biological activities. The following tables summarize quantitative data for representative pyrazine derivatives across key therapeutic areas.

Pyrazine derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[1][12][13] Their efficacy has been demonstrated against a broad range of human cancer cell lines.

Table 1: Anticancer Activity of Pyrazine Derivatives (IC₅₀ Values)

| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Imidazo[1,2-a]pyrazine derivative | MCF-7 (Breast) | 11 | [12] |

| Imidazo[1,2-a]pyrazine derivative | HepG2 (Liver) | 13 | [12] |

| Indolizinoquinolinedione-pyrazine hybrid | HCT116 (Colon) | 1.61 | [4] |

| Piperlongumine-ligustrazine hybrid | HCT116 (Colon) | 3.19 | [4][6] |

| Chalcone-pyrazine hybrid | MCF-7 (Breast) | 9.1 | [4] |

| [1][3][12]triazolo[4,3-a]pyrazine (17l) | A549 (Lung) | 0.98 | [14] |

| [1][3][12]triazolo[4,3-a]pyrazine (17l) | MCF-7 (Breast) | 1.05 | [14] |

| Pyrazine-based resveratrol analog | MCF-7 (Breast) | 70.9 | [4][6] |

| Ligustrazine-curcumin hybrid (78) | A549 (Lung) | 5.89 | [6] |

| Ligustrazine-curcumin hybrid (79) | A549/DDP (Drug-Resistant Lung) | 0.60 |[6] |

The rise of antimicrobial resistance has fueled the search for new chemical scaffolds, and pyrazines have emerged as a promising class of agents against various bacterial and fungal pathogens.[15]

Table 2: Antimicrobial Activity of Pyrazine Derivatives (MIC Values)

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine (2e) | Staphylococcus aureus | 32 | [15][16] |

| Triazolo[4,3-a]pyrazine (2e) | Escherichia coli | 16 | [15][16] |

| 3-Aminopyrazine-2-carboxamide (17) | Mycobacterium tuberculosis H37Rv | 12.5 | [15] |

| Pyrazine-2-carbohydrazide (PH01) | Staphylococcus aureus | - | [17] |

| Pyrazine-2-carbohydrazide (PH02) | Bacillus subtilis | - | [17] |

| Pyrazine-thiazoline hybrid (11) | Mycobacterium tuberculosis H37Rv | - | [18] |

| Pyrazine-2-carboxylic acid deriv. (P4) | Candida albicans | 3.125 | [19] |

| Pyrazine-2-carboxylic acid deriv. (P9) | Pseudomonas aeruginosa | 25 |[19] |

Note: Some MIC values in the original literature were not specified numerically but were noted as active.

Targeting protein kinases is a highly successful strategy in modern oncology. Pyrazine-based compounds have been developed as potent and selective inhibitors of various kinases that are critical for cancer cell signaling.[1][2][20][21]

Table 3: Kinase Inhibitory Activity of Pyrazine Derivatives (IC₅₀ Values)

| Compound Class/Derivative | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Darovasertib (LXS-196) | PKCα | 1.9 | [2] |

| Prexasertib | CHK1 | 1.4 | [2] |

| Pyrazolo[1,5-a]pyrazine (34) | JAK1 | 3.0 | [2] |

| Pyrazolo[1,5-a]pyrazine (34) | JAK2 | 8.5 | [2] |

| [1][3][12]triazolo[4,3-a]pyrazine (17l) | c-Met | 26.0 | [14] |

| [1][3][12]triazolo[4,3-a]pyrazine (17l) | VEGFR-2 | 2600 | [14] |

| 1,4-Pyrazine derivative (29) | p300 HAT | 1400 | [22] |

| Nerone-pyrazine hybrid (92) | PARP | 77 |[4] |

Mechanisms of Action & Signaling Pathways

Understanding how pyrazine-based molecules exert their biological effects is crucial for rational drug design. Many anticancer derivatives function by inhibiting key signaling pathways, while antimicrobial effects often involve disruption of essential cellular processes in pathogens.

Many pyrazine-based inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of a kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation and survival.[2][20]

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. benchchem.com [benchchem.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. jyoungpharm.org [jyoungpharm.org]

- 18. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rjpbcs.com [rjpbcs.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Structure-Activity Relationship and Antitumor Activity of 1,4-Pyrazine-Containing Inhibitors of Histone Acetyltransferases P300/CBP - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into (6-Bromopyrazin-2-yl)methanol and Its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among its halogenated derivatives, (6-Bromopyrazin-2-yl)methanol serves as a key building block for the synthesis of a diverse array of potential therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its analogs, focusing on their synthesis, biological activities, and structure-activity relationships (SAR), with a particular emphasis on their potential as anticancer agents.

Physicochemical Properties of the Core Moiety

This compound is a solid with the molecular formula C₅H₅BrN₂O and a molecular weight of 189.01 g/mol . Its chemical properties are defined by the electron-deficient nature of the pyrazine ring, further influenced by the presence of a bromine atom and a hydroxymethyl group. These features make it a versatile intermediate for various chemical transformations.

| Property | Value |

| CAS Number | 1209458-06-9 |

| Molecular Formula | C₅H₅BrN₂O |

| Molecular Weight | 189.01 g/mol |

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of the commercially available precursor, 6-bromopyrazine-2-carboxylic acid.

Experimental Protocol: Reduction of 6-Bromopyrazine-2-carboxylic acid

Materials:

-

6-Bromopyrazine-2-carboxylic acid

-

Lithium aluminium hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

A solution of 6-bromopyrazine-2-carboxylic acid (1.0 eq) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of the reducing agent, either LiAlH₄ (1.5 eq) or BH₃·THF (2.0 eq), in anhydrous THF is added dropwise to the cooled solution of the carboxylic acid with continuous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1M HCl solution at 0 °C to neutralize the excess reducing agent.

-

The resulting mixture is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by column chromatography on silica gel.

Note: The use of LiAlH₄ is a powerful method for this reduction[1]. Borane complexes can also be effective and may offer milder reaction conditions[1].

Caption: Synthetic pathway for this compound.

Analogs of this compound and their Biological Activities

The this compound core serves as a versatile scaffold for the development of various analogs with a range of biological activities, most notably in the realm of oncology.

Pyrazine-2-carboxamide Analogs

A significant class of analogs are the pyrazine-2-carboxamides, where the hydroxyl group of the core moiety is oxidized to a carboxylic acid and subsequently amidated. These derivatives have shown promising antimycobacterial and anticancer activities.

Table 1: Biological Activity of Pyrazine-2-carboxamide Analogs

| Compound ID | R1 | R2 | Biological Activity | IC₅₀ / MIC | Reference |

| 1 | H | 3,5-bis(trifluoromethyl)phenyl | Antitubercular (M. tuberculosis) | 72% inhibition | [2] |

| 2 | tert-butyl | 3,5-bis(trifluoromethyl)phenyl | Antitubercular (M. tuberculosis) | >20% inhibition | [2] |

| 3 | H | 3-methylphenyl | Antifungal (Candida albicans) | 31.25-500 µmol·dm⁻³ | [3] |

| 4 | tert-butyl | 3-methylphenyl | Antialgal (Chlorella vulgaris) | 0.063 mmol·dm⁻³ | [3] |

| 5 | H | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | Antimicrobial (C. albicans) | 3.125 µg/mL | [4] |

| 6 | methyl | (4-(6-aminopyrimidin-4-yl)piperazin-1-yl) | Antimicrobial (E. coli) | 50 µg/mL | [4] |

Urea-Based Analogs

Another important class of derivatives involves the formation of urea-based analogs. For instance, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) has demonstrated significant anticancer potential.

Table 2: Anticancer Activity of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU)

| Cell Line | Cancer Type | IC₅₀ (µM) |

| Jurkat | Leukemia | 4.64 ± 0.08 |

| HeLa | Cervical Cancer | 9.22 ± 0.17 |

| MCF-7 | Breast Cancer | 8.47 ± 0.18 |

Data from a study on a closely related analog, as direct data for this compound analogs is limited.

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

-

After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37 °C.

-

The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise mechanisms of action for many this compound analogs are still under investigation, pyrazine derivatives, in general, are known to exert their anticancer effects through various signaling pathways.

Caption: Potential signaling pathways targeted by pyrazine analogs.

Recent studies on pyrazine derivatives suggest their involvement in the inhibition of key kinases such as Fibroblast Growth Factor Receptors (FGFRs)[5]. FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Their aberrant activation is implicated in various cancers, making them attractive therapeutic targets. Some pyrazine-based compounds have been designed as potent FGFR inhibitors, leading to the suppression of downstream signaling pathways like the MAPK and AKT pathways, ultimately resulting in reduced tumor growth.

Furthermore, some pyrazine derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis[6]. DNA damage is another potential mechanism through which these compounds may exert their cytotoxic effects.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its analogs, particularly pyrazine-2-carboxamides and urea derivatives, have demonstrated significant potential as antimicrobial and anticancer agents. The structure-activity relationship studies, although still in their early stages for this specific scaffold, suggest that modifications to the substituents on the pyrazine ring and the functional groups derived from the methanol moiety can significantly impact biological activity.

Future research in this area should focus on:

-

The development of more efficient and diverse synthetic methodologies to expand the chemical space of this compound analogs.

-

Comprehensive in vitro and in vivo studies to elucidate the precise mechanisms of action and identify the specific molecular targets of these compounds.

-

In-depth structure-activity relationship studies to guide the rational design of more potent and selective analogs with improved pharmacokinetic and pharmacodynamic properties.

The continued exploration of this compound and its analogs holds great promise for the discovery of novel therapeutic agents to address unmet medical needs, particularly in the field of oncology.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrano[2,3-c]-pyrazole–Based RalA Inhibitors Against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rjpbcs.com [rjpbcs.com]

- 5. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using (6-Bromopyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of (6-Bromopyrazin-2-yl)methanol with various aryl- and heteroarylboronic acids. This reaction is a cornerstone in medicinal chemistry for the synthesis of novel pyrazine derivatives, which are key scaffolds in many biologically active compounds and approved drugs.[1][2]

The pyrazine moiety is a prevalent structural motif in pharmaceuticals, and the ability to functionalize it through C-C bond formation is crucial for developing new therapeutic agents. The Suzuki-Miyaura coupling offers a versatile and efficient method for creating biaryl and heteroaryl-aryl structures, known for their roles in kinase inhibition and other signaling pathway modulation.[3][4]

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[3][5] The general scheme for the reaction with this compound is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions for the Suzuki coupling of bromopyrazines and other nitrogen-containing heterocycles, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can serve as a guide for selecting the optimal starting conditions for the coupling of this compound.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 6-Bromopyrazine derivative | Biphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | - | - | - | 85-100 | [6] |

| 2 | 2-Chloropyrazine | Arylboronic acids | Pd(PPh₃)₂Cl₂ (5) | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 8 | 67-69 | [7] |

| 3 | 6-Bromopyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | High | [5] |

| 4 | 2,5-Dichloropyrazine | Arylboronic acid | Pd(PPh₃)₂Cl₂ (3) | Na₂CO₃ (4.0) | Acetonitrile/H₂O (4:1) | 80 | 12-24 | Moderate to Good | [3] |

| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [8] |

Experimental Protocols

Protocol 1: Conventional Heating

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)[5]

-

Anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the palladium catalyst (0.05 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 15-20 minutes to establish an inert atmosphere.[5]

-

Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to the flask via syringe.[9]

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (6-arylpyrazin-2-yl)methanol.[9]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly shorten reaction times from hours to minutes.[5]

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equivalents)[5]

-

Solvent (e.g., 1,4-Dioxane/water 4:1, or DMF)

-

Microwave synthesis vial

Procedure:

-

Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.75 mmol), the base (1.0 mmol), and the palladium catalyst (0.015 mmol).

-

Solvent Addition: Add the chosen solvent system to the vial.[5]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[5]

-

Work-up and Purification: After cooling, follow the work-up and purification steps as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.

Caption: A typical experimental workflow for Suzuki coupling.

Key Parameter Relationships

The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.

Caption: Influence of key parameters on Suzuki coupling.

References

- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 2. Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of (6-Bromopyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance.[1] This powerful transformation is particularly valuable in the pharmaceutical industry for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in a vast array of biologically active molecules. This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of (6-Bromopyrazin-2-yl)methanol, a key intermediate for the synthesis of various substituted aminopyrazines of interest in drug discovery. While a specific, optimized protocol for this substrate is not extensively documented, the provided methodologies are based on established procedures for structurally similar bromopyrazines and other N-heterocycles, offering a solid foundation for reaction development and optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the coupling of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to afford the desired (6-aminopyrazin-2-yl)methanol derivative and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and is dependent on the specific amine coupling partner.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of various bromo-N-heterocycles, providing a starting point for the optimization of the reaction with this compound.

Table 1: Catalyst Systems and Reaction Conditions for the Amination of Bromo-N-Heterocycles

| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Mesitylamine | Pd(OAc)₂ (2) | dppp (4) | NaOt-Bu (1.4) | Toluene | 80 | 12 | 98 |

| 2 | 3-Bromo-2-aminopyridine | Morpholine | RuPhos Precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | 83 |

| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOt-Bu (2.8) | Toluene | 80 | 4 | 60 |

| 4 | 4-Bromo-1H-imidazole | Aniline | tBuBrettPhos Precatalyst (2) | - | LiHMDS (2.2) | Dioxane | 80 | 12 | 85 |

| 5 | 2-Chloropyrazine | Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |

Note: Yields are isolated yields. dppp = 1,3-bis(diphenylphosphino)propane; LiHMDS = Lithium bis(trimethylsilyl)amide; Pd₂(dba)₃ = Tris(dibenzylideneacetone)dipalladium(0); BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene.

Table 2: General Reactivity and Scope

| Amine Type | Reactivity with Bromo-N-Heterocycles | Notes |

| Primary Alkylamines | Good to excellent | Can be challenging with volatile amines, requiring sealed tube conditions.[2][3] |

| Secondary Alkylamines | Good to excellent | Generally proceed smoothly. |

| Primary Arylamines | Good to excellent | Electron-donating and electron-withdrawing groups are generally well-tolerated. |

| Secondary Arylamines | Moderate to good | Can be more challenging due to steric hindrance. |

| Functionalized Amines | Broad scope | Tolerates a wide range of functional groups, though optimization may be required. |

Experimental Protocols

The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point and may require optimization for specific amine coupling partners.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., XPhos, 2-5 mol%)

-

Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4 - 2.5 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Schlenk tube or microwave vial

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

-

Reaction Setup:

-

In a dry Schlenk tube or microwave vial under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add this compound, the palladium precatalyst (or palladium source and ligand), and the base.

-

Evacuate and backfill the vessel with the inert gas three times.

-

-

Addition of Reagents:

-

Add the anhydrous solvent via syringe.

-

Add the amine coupling partner (if liquid) via syringe. If the amine is a solid, it should be added with the other solid reagents in step 1.

-

-

Reaction:

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to overnight.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of celite or silica gel to remove the palladium catalyst, washing the pad with the organic solvent.

-

Wash the organic filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and should be determined by TLC analysis. A gradient of hexane/ethyl acetate or dichloromethane/methanol is often effective. For basic products, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery.[4]

-

Alternatively, recrystallization or acid-base extraction can be employed for purification if applicable.[5]

-

Characterization:

The purified product, (6-substituted-aminopyrazin-2-yl)methanol, should be characterized by standard analytical techniques, including:

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation.[6][7]

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[8]

Mandatory Visualization

References